2,4-Hexadien-1-ol, 1-acetate
Description
2,4-Hexadien-1-ol, 1-acetate (CAS No. 57006-69-6), also known as sorbyl acetate, is an ester derivative of 2,4-hexadien-1-ol. Its molecular formula is C₈H₁₂O₂, and it is characterized by a conjugated diene system (2E,4E configuration) and an acetylated hydroxyl group. This compound is notable for its applications in fragrance formulations and organic synthesis.
Properties
IUPAC Name |
hexa-2,4-dienyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVKYPFROMBALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862683 | |
| Record name | 2,4-Hexadien-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-17-2 | |
| Record name | 2,4-Hexadien-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadien-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadien-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadien-1-ol, 1-acetate typically involves the esterification of 2,4-Hexadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadien-1-ol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-hexadienal or 2,4-hexadienoic acid.
Reduction: Formation of 2,4-hexadien-1-ol.
Substitution: Formation of various substituted hexadienyl derivatives.
Scientific Research Applications
2,4-Hexadien-1-ol, 1-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed as a flavor and fragrance agent due to its pleasant odor
Mechanism of Action
The mechanism of action of 2,4-Hexadien-1-ol, 1-acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical and Physical Properties
Key Observations :
- Its conjugated diene system distinguishes it from monounsaturated esters like (Z)-3-hexenyl acetate, which are more stable but less reactive .
Key Observations :
Key Observations :
- This compound synthesis typically achieves lower yields than 4-hexen-1-ol, 1-acetate due to the instability of the conjugated diene system .
Biological Activity
2,4-Hexadien-1-ol, 1-acetate, also known as sorbyl acetate, is a naturally occurring ester found in various fruits and plants. Its chemical structure contributes to its diverse biological activities, making it a compound of interest in both food preservation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.
- Chemical Formula: C₆H₈O₂
- CAS Number: 57006–69–6
- Molecular Weight: 112.13 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various microorganisms:
| Microorganism | Activity | Reference |
|---|---|---|
| Salmonella enterica | Inhibition of growth | |
| Escherichia coli | Inhibition of growth | |
| Aspergillus niger | Antifungal activity | |
| Penicillium expansum | Antifungal activity |
The compound's antifungal properties make it a valuable preservative in food and cosmetics, extending shelf life by inhibiting mold and yeast growth.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction: The compound can modulate enzyme activities by acting as a ligand for specific receptors.
- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into microbial cell membranes, leading to increased permeability and cell lysis.
- Gene Expression Modulation: It may influence gene expression related to stress responses in microorganisms.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications beyond its antimicrobial properties:
- Cytotoxic Effects on Tumor Cells: Studies have shown that it can induce cytotoxicity in various cancer cell lines, suggesting potential use in cancer treatment.
Case Study: Cytotoxicity in Cancer Research
A study investigating the effects of sorbyl acetate on tumor cells demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The results indicated that at concentrations above 100 µM, significant cytotoxic effects were observed.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
These findings highlight the compound's potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
